molecular formula C21H24ClN3O5S2 B2397188 4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 862807-50-9

4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2397188
CAS No.: 862807-50-9
M. Wt: 498.01
InChI Key: WHHBYXMASGRKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfamoyl benzamide derivative featuring a 7-chloro-4-methylbenzothiazole moiety and a bis(2-methoxyethyl)sulfamoyl group. The methoxyethyl groups enhance solubility compared to bulkier alkyl or halogenated substituents, as seen in analogues (e.g., –10).

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S2/c1-14-4-9-17(22)19-18(14)23-21(31-19)24-20(26)15-5-7-16(8-6-15)32(27,28)25(10-12-29-2)11-13-30-3/h4-9H,10-13H2,1-3H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHBYXMASGRKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the realms of antitumor and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of sulfamoyl and methoxyethyl groups may contribute to its solubility and interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing benzothiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (μM) Assay Type
Compound 5A5492.122D Assay
Compound 8HCC8276.262D Assay
Compound 15NCI-H3580.852D Assay

These results indicate that the compound exhibits potent activity against lung cancer cell lines, with lower IC50 values suggesting higher efficacy in inhibiting cell proliferation .

The mechanism by which these compounds exert their antitumor effects often involves intercalation into DNA or binding to specific sites within the DNA structure. Studies have shown that benzothiazole derivatives can bind to the minor groove of AT-rich DNA sequences, potentially disrupting replication and transcription processes . The incorporation of chlorinated and nitro groups has been noted to enhance binding affinity without significantly altering toxicity profiles.

Antimicrobial Activity

In addition to antitumor effects, compounds with similar structures have also been evaluated for antimicrobial activity. Testing against common pathogens such as Escherichia coli and Staphylococcus aureus revealed promising antibacterial properties:

Tested Pathogen Activity
Escherichia coliModerate Inhibition
Staphylococcus aureusHigh Inhibition

These findings suggest that the compound may serve as a dual-action agent, targeting both cancerous cells and bacterial infections .

Case Studies

Several case studies have documented the synthesis and biological evaluation of benzothiazole derivatives, including those structurally related to our compound of interest:

  • Study on Antitumor Activity : A series of benzothiazole derivatives were synthesized and tested against lung cancer cell lines using MTS cytotoxicity assays. Results indicated that compounds with sulfamoyl groups exhibited enhanced cytotoxicity compared to their non-sulfamoyl counterparts .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar compounds, employing broth microdilution methods to assess activity against Gram-negative and Gram-positive bacteria. The results showed effective inhibition at low concentrations, supporting further investigation into clinical applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Sulfamoyl Group

Bis(2-chloroethyl)sulfamoyl Analogue
  • Compound : 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS: 325987-71-1)
  • Key Differences : Chloroethyl groups increase lipophilicity (XLogP3 = 4.2 vs. ~3.5 estimated for the target compound) and molecular weight (502.4 g/mol vs. ~495 g/mol). This may enhance membrane permeability but reduce aqueous solubility .
Bis(2-methylpropyl)sulfamoyl Analogue
  • Compound : 4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS: 497073-61-7)
  • Key Differences: Bulky isobutyl substituents significantly elevate hydrophobicity (XLogP3 ~5.0), reducing solubility.

Benzothiazole Ring Modifications

Positional Isomerism of Chlorine Substituent
  • Compound : 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS: 905684-16-4)
  • Key Differences: Chlorine at the 6-position instead of 7-position on the benzothiazole ring. This minor structural change could influence steric interactions with biological targets, affecting potency or selectivity .
Ethoxy vs. Methyl Substituents
  • Compound : 4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide (CAS: 533868-60-9)
  • Key Differences : Ethyl and methoxy groups at the 3- and 4-positions create a conjugated system (ylidene group), altering electronic properties. This may enhance π-stacking interactions in target binding .

Functional Group Replacements in Benzamide Derivatives

Fluorinated Benzamides
  • Compounds : (S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) and analogues ()
  • Key Differences: Fluorine substituents and a tetrahydrofuran-linked sulfamoyl group. Optical activity ([α]D = +9.3° to +11.7°) indicates chiral centers absent in the target compound .
1,3,4-Oxadiazole-Containing Analogues
  • Compounds : LMM5 and LMM11 ()
  • Key Differences : 1,3,4-Oxadiazole rings replace the benzothiazole moiety. LMM5 and LMM11 show antifungal activity against C. albicans, suggesting that the benzothiazole group in the target compound may offer distinct target selectivity .

Physicochemical and Spectroscopic Comparisons

Property Target Compound 6-Chloro Isomer Bis(chloroethyl) Analogue Fluorinated Benzamide (5f)
Molecular Weight (g/mol) ~495 495.03 502.4 434.44
XLogP3 ~3.5 (estimated) Not reported 4.2 1.8 (calculated)
Melting Point Not reported Not reported Not reported 236–237°C
Hydrogen Bond Acceptors 7 7 7 8

Preparation Methods

Synthesis of 7-Chloro-4-methyl-1,3-Benzothiazol-2-amine

The benzothiazole moiety is synthesized via cyclization of 2-amino-4-chloro-6-methylthiophenol with cyanogen bromide (BrCN) in ethanol at 60–70°C for 6–8 hours. Alternative methods employ thiourea derivatives under acidic conditions, though yields are lower (∼55%) compared to the BrCN route (78–82%).

Table 1: Comparative Benzothiazole Core Synthesis Methods

Method Reagents Temperature (°C) Yield (%) Purity (HPLC)
BrCN cyclization BrCN, EtOH 60–70 78–82 ≥98%
Thiourea cyclization HCl, thiourea Reflux 52–55 90–92%

Sulfamoylation of Benzamide Intermediate

The bis(2-methoxyethyl)sulfamoyl group is introduced via sulfamoylation of 4-carboxybenzamide. Two predominant strategies are documented:

Chlorosulfonation Followed by Amine Coupling

  • Chlorosulfonation : Treat 4-carboxybenzamide with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C for 2 hours.
  • Amine coupling : React the sulfonyl chloride intermediate with bis(2-methoxyethyl)amine in presence of triethylamine (TEA) and dimethylaminopyridine (DMAP).

Key Optimization Parameters :

  • DMAP concentration (0.1–0.3 eq) improves yields from 65% to 88%
  • Solvent choice: DCM > THF due to better sulfonyl chloride stability

Direct Sulfamoylation Using Preformed Sulfamoyl Chlorides

Patent data (US8598206) describes a one-pot method using 4-(bis(2-methoxyethyl)sulfamoyl)benzoyl chloride, generated in situ from the corresponding sulfonic acid and thionyl chloride (SOCl₂). This approach reduces side-product formation but requires strict moisture control.

Final Coupling and Purification

The benzothiazole amine and sulfamoyl benzamide are coupled via EDC/HOBt-mediated amide bond formation:

Procedure :

  • Activate 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF for 30 minutes.
  • Add 7-chloro-4-methyl-1,3-benzothiazol-2-amine and stir at room temperature for 12–16 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3 → 1:1 gradient) followed by recrystallization from acetonitrile.

Critical Quality Controls :

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 MeCN/H₂O)
  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 4H, aromatic), 3.55–3.48 (m, 8H, OCH₂CH₂O), 3.24 (s, 6H, OCH₃)

Scalability and Industrial Adaptations

Large-scale production (>100 g) employs continuous flow chemistry to enhance safety and yield:

Flow System Configuration :

  • Reactor 1 : Benzothiazole core synthesis (70°C, residence time = 2 h)
  • Reactor 2 : Sulfamoylation (5°C, residence time = 30 min)
  • Reactor 3 : Coupling (25°C, residence time = 4 h)

Table 2: Batch vs. Continuous Flow Performance

Parameter Batch Process Flow Process
Total yield 68% 82%
Purity 97.5% 99.1%
Process time 34 h 8 h
Solvent consumption 15 L/kg 6 L/kg

Analytical and Regulatory Considerations

Stability Studies :

  • Hydrolytic stability : Degrades <5% in pH 7.4 buffer over 48 h
  • Photostability : Maintains 98% potency after 48 h under ICH Q1B conditions

Regulatory-Compliant Impurity Limits :

Impurity Threshold (% w/w)
Starting material ≤0.15
Sulfonic acid byproducts ≤0.10
Heavy metals ≤10 ppm

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including coupling of benzamide derivatives with sulfamoyl and benzothiazole groups. A typical approach includes:

  • Step 1 : Sulfamoylation of the benzamide core using bis(2-methoxyethyl)amine and sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfamoyl group .
  • Step 2 : Amide coupling with 7-chloro-4-methyl-1,3-benzothiazol-2-amine via carbodiimide-mediated activation (e.g., EDC/HOBt) in DMF at room temperature .
  • Optimization : Use in situ reaction monitoring (e.g., TLC or HPLC) to track intermediates and adjust reaction times. For higher yields, employ ultrasonication to enhance reagent dispersion in heterogeneous conditions .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the sulfamoyl and benzothiazole moieties. For example, the methoxyethyl protons resonate at δ 3.2–3.5 ppm, while benzothiazole aromatic protons appear as doublets near δ 7.5–8.0 ppm .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Adjust mobile phase gradients (acetonitrile/water + 0.1% TFA) to resolve polar byproducts .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+ ~550–560 Da) and detects sulfonation or hydrolysis byproducts .

Basic: What preliminary biological assays are suitable for evaluating its anticancer potential?

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR or VEGFR) using fluorescence-based assays. The benzothiazole moiety may enhance ATP-binding site interactions .
  • Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare IC50_{50} values with structurally similar compounds (e.g., 4-methylbenzothiazole derivatives) to establish baseline activity .
  • Apoptosis Markers : Use flow cytometry to measure caspase-3/7 activation, which links sulfamoyl groups to pro-apoptotic pathways .

Advanced: How can contradictory solubility data in DMSO and aqueous buffers be resolved?

Contradictions often arise from aggregation or pH-dependent ionization. Methodological solutions include:

  • Dynamic Light Scattering (DLS) : Measure particle size in DMSO vs. PBS to detect nanoaggregates .
  • Co-solvent Systems : Gradually titrate DMSO stock solutions into buffer (e.g., 1% final DMSO) while monitoring UV-vis absorbance for precipitation .
  • pH Adjustment : Ionize the sulfamoyl group (pKa ~2.5–3.5) by buffering at pH >5 to improve aqueous solubility .

Advanced: What computational strategies predict binding modes to target proteins?

  • Molecular Docking : Use AutoDock Vina with crystal structures of benzothiazole-binding proteins (e.g., PDB 3POZ). The sulfamoyl group may form hydrogen bonds with Arg residues in kinase domains .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on conformational flexibility of the methoxyethyl chains .
  • QSAR Modeling : Compare with analogs (e.g., 4-chlorobenzothiazole derivatives) to correlate substituent electronegativity with inhibitory potency .

Advanced: How can reaction yields be improved during scale-up synthesis?

  • Continuous Flow Reactors : Optimize sulfamoylation in microfluidic systems to control exothermic reactions and reduce side products .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps involving halogenated intermediates .
  • Workup Protocols : Use liquid-liquid extraction with ethyl acetate/water (3:1) to isolate the crude product efficiently. Recrystallize from ethanol/water (70:30) for higher purity .

Advanced: How do structural modifications (e.g., chloro vs. methoxy substituents) impact bioactivity?

  • Substituent Effects : Replace the 7-chloro group with methoxy to compare electron-withdrawing vs. donating effects. Use XRD to analyze changes in molecular planarity and π-π stacking .
  • SAR Studies : Synthesize analogs with varying sulfamoyl alkyl chains (e.g., ethyl vs. methoxyethyl). Test in kinase inhibition assays to identify optimal chain length for target engagement .

Advanced: What strategies mitigate oxidative degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the sulfamoyl group .
  • Antioxidant Additives : Include 0.1% BHT in DMSO stocks to inhibit radical-mediated degradation .
  • Stability Testing : Use accelerated aging studies (40°C/75% RH for 6 months) with HPLC-MS to identify degradation pathways (e.g., sulfoxide formation) .

Advanced: How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed?

  • Prodrug Design : Convert the benzamide to a methyl ester prodrug to enhance membrane permeability. Hydrolyze in vivo via esterases .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) to prolong half-life. Monitor release kinetics in serum-containing media .

Advanced: What statistical methods resolve batch-to-batch variability in biological assay data?

  • ANOVA with Tukey’s Test : Compare IC50_{50} values across batches to identify outlier datasets .
  • PCA Analysis : Reduce dimensionality of spectral (NMR/IR) and bioactivity data to correlate impurities with reduced potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.